molecular formula C14H9ClN4O5 B11560907 N'-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide

Cat. No.: B11560907
M. Wt: 348.70 g/mol
InChI Key: BSJZJAYZKLJXTP-LZYBPNLTSA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of the 3-chlorophenyl and 3,5-dinitrobenzoyl groups in its structure contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 3,5-dinitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chlorinated derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro and chlorinated derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted hydrazones with different functional groups.

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone functional group allows it to form stable complexes with metal ions, which can inhibit enzyme activity and disrupt cellular processes. Additionally, the presence of nitro groups can contribute to its reactivity and potential cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide is unique due to the presence of both 3-chlorophenyl and 3,5-dinitrobenzoyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific applications, particularly in the fields of organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C14H9ClN4O5

Molecular Weight

348.70 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-3,5-dinitrobenzamide

InChI

InChI=1S/C14H9ClN4O5/c15-11-3-1-2-9(4-11)8-16-17-14(20)10-5-12(18(21)22)7-13(6-10)19(23)24/h1-8H,(H,17,20)/b16-8+

InChI Key

BSJZJAYZKLJXTP-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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